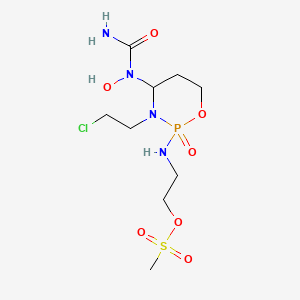
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3-(2-chloroethyl)-2-((2-((methylsulfonyl)oxy)ethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a urea moiety, a chloroethyl group, and an oxazaphosphorin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the chloroethyl and methylsulfonyl groups. Common reagents used in these reactions may include phosphorus oxychloride, ethylene oxide, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biomolecules. It could be used as a tool to investigate the mechanisms of action of similar compounds or to develop new therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a drug or drug precursor. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may make it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazaphosphorin ring and chloroethyl group may play key roles in these interactions, leading to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazaphosphorins and urea derivatives, such as:
- Cyclophosphamide
- Ifosfamide
- Melphalan
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of the chloroethyl and methylsulfonyl groups, along with the oxazaphosphorin ring, gives it distinct chemical and biological properties.
Properties
CAS No. |
97139-12-3 |
|---|---|
Molecular Formula |
C9H20ClN4O7PS |
Molecular Weight |
394.77 g/mol |
IUPAC Name |
2-[[4-[carbamoyl(hydroxy)amino]-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C9H20ClN4O7PS/c1-23(18,19)21-7-4-12-22(17)13(5-3-10)8(2-6-20-22)14(16)9(11)15/h8,16H,2-7H2,1H3,(H2,11,15)(H,12,17) |
InChI Key |
HLHMRCGBVFJGMS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCNP1(=O)N(C(CCO1)N(C(=O)N)O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


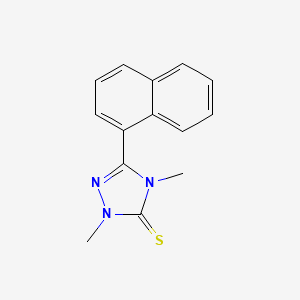
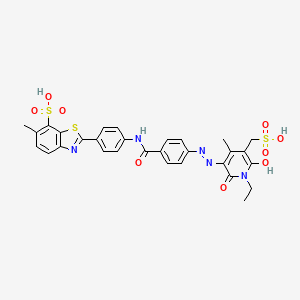
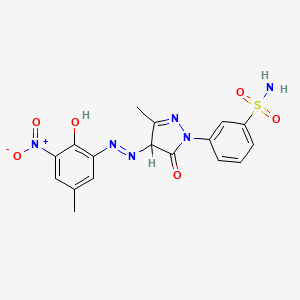
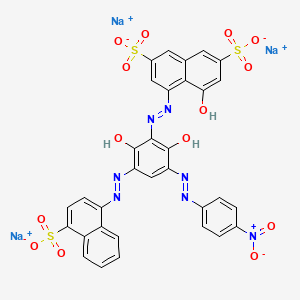
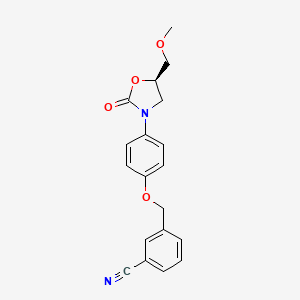
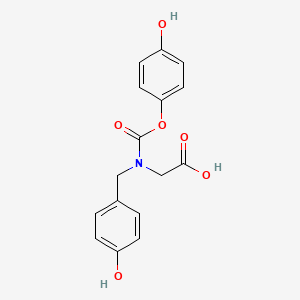
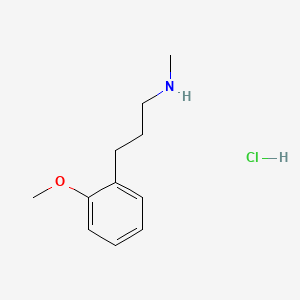
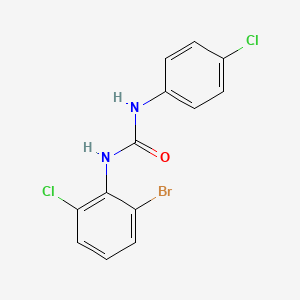
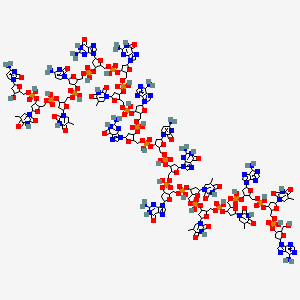
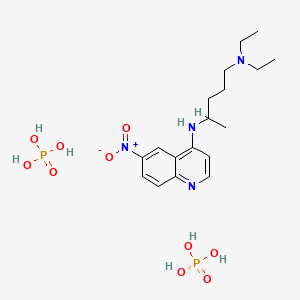
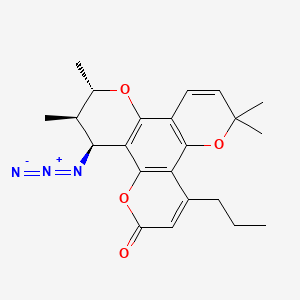
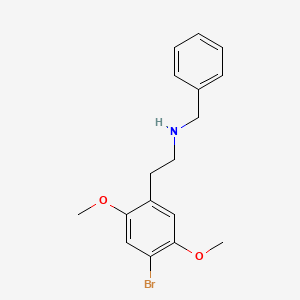
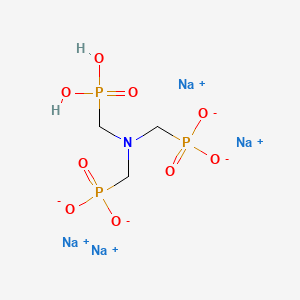
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
